Broad-Spectrum HTS Inactivity Profile vs. Thiazolo[5,4-b]pyridine Kinase Inhibitors
Across 42 distinct PubChem HTS assays spanning kinases (JAK2, ERK), GPCRs (S1P3, EP2, Neuropeptide S), proteases (Factor XIa, XIIa, Thrombin, Kallikrein 5), protein-protein interactions (Mcl-1/Bid, Mcl-1/Noxa, 14-3-3/Bad), and other targets (Tau fibril formation, TRAIL-induced apoptosis), N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide returned an 'Inactive' outcome in 41 out of 42 assays, with only one inconclusive result [1]. This contrasts sharply with the optimized thiazolo[5,4-b]pyridine derivatives 19a, 19b, and 19c from the Xia et al. PI3Kα series, which exhibit nanomolar IC50 values (3.6 nM for 19a) against PI3Kα and demonstrate multi-isoform activity across PI3Kα, PI3Kγ, and PI3Kδ [2].
| Evidence Dimension | Number of HTS assays with positive (Active) outcome vs. total screened |
|---|---|
| Target Compound Data | 0 Active / 42 assays screened (PubChem AIDs 485–2000+ range) |
| Comparator Or Baseline | Compound 19a (2-pyridyl, 4-morpholinyl thiazolo[5,4-b]pyridine with aryl sulfonamide): active against PI3Kα (IC50 3.6 nM), PI3Kγ (nanomolar), PI3Kδ (nanomolar) |
| Quantified Difference | 0 vs. 3+ active kinase targets; at least 10-fold selectivity window for PI3Kβ over PI3Kα for 19a; no detectable kinase activity for target compound in HTS panels |
| Conditions | PubChem BioAssay database (screening and confirmatory assays); PI3K enzymatic assay (Xia et al., 2020) |
Why This Matters
A compound with a documented pan-inactive HTS profile is valuable as a negative control or scaffold for fragment-based design, whereas the highly potent but multi-target aryl-sulfonamide analogs carry higher off-target liability.
- [1] PubChem BioAssay Summary for CID 16194580. National Center for Biotechnology Information. Retrieved via PUG REST API. View Source
- [2] Xia, L. et al. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 2020, 25, 4630. View Source
